3-Iodo-1-methyl-1H-indazol-5-amine 3-Iodo-1-methyl-1H-indazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15859247
InChI: InChI=1S/C8H8IN3/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,10H2,1H3
SMILES:
Molecular Formula: C8H8IN3
Molecular Weight: 273.07 g/mol

3-Iodo-1-methyl-1H-indazol-5-amine

CAS No.:

Cat. No.: VC15859247

Molecular Formula: C8H8IN3

Molecular Weight: 273.07 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-1-methyl-1H-indazol-5-amine -

Specification

Molecular Formula C8H8IN3
Molecular Weight 273.07 g/mol
IUPAC Name 3-iodo-1-methylindazol-5-amine
Standard InChI InChI=1S/C8H8IN3/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,10H2,1H3
Standard InChI Key YENKIAVISAJCCO-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)N)C(=N1)I

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The indazole scaffold consists of a bicyclic structure fused from benzene and pyrazole rings. In 3-iodo-1-methyl-1H-indazol-5-amine, substituents are strategically positioned:

  • 1-Position: A methyl group stabilizes the 1H-tautomer, which is thermodynamically favored over the 2H- and 3H-forms due to reduced steric hindrance .

  • 3-Position: An iodine atom introduces steric bulk and electronic effects, facilitating cross-coupling reactions in synthetic workflows .

  • 5-Position: An amine group enhances hydrogen-bonding capacity, potentially improving interactions with biological targets.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₈H₈IN₃
Molecular Weight273.074 g/mol
Exact Mass272.976 g/mol
LogP2.34
Polar Surface Area43.84 Ų
Halogen Content46.4% (Iodine)

Data for boiling point, melting point, and density remain unreported in available literature . The iodine atom contributes significantly to the molecular weight (46.4%), while the LogP value indicates moderate lipophilicity, suggesting potential membrane permeability .

Synthetic Methodologies

Iodination of Indazole Precursors

A critical step in synthesizing 3-iodo-substituted indazoles involves direct iodination. In a representative procedure :

  • Substrate: 1H-Indazole is treated with iodine (2 equiv) in dimethylformamide (DMF).

  • Base: Potassium hydroxide (4 equiv) promotes deprotonation and facilitates electrophilic aromatic substitution.

  • Conditions: Reaction proceeds at room temperature for 1 hour, yielding 3-iodo-1H-indazole in 77% efficiency.

Mechanistic Insight: The reaction likely proceeds via an electrophilic aromatic substitution mechanism, where iodine (I₂) acts as the electrophile under basic conditions.

N-Methylation Strategies

Subsequent methylation at the 1-position is achieved using methyl iodide :

  • Substrate: 3-Iodo-1H-indazole is dissolved in acetone.

  • Base: Potassium hydroxide (1.5 equiv) deprotonates the indazole nitrogen.

  • Alkylation: Methyl iodide (1.2 equiv) is added at 0°C, followed by stirring for 2 hours.

  • Workup: Ethyl acetate extraction and silica gel chromatography yield the N-methylated product.

Optimization Note: Excess methyl iodide and low temperatures minimize di- or tri-methylation byproducts.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions :

  • N-H Stretch: 3311 cm⁻¹ (amine group).

  • C-I Stretch: 771 cm⁻¹ (characteristic of aryl iodides).

  • Aromatic C=C: 1558–1650 cm⁻¹.

Nuclear Magnetic Resonance

¹H NMR (500 MHz, CDCl₃):

  • Aromatic Protons: δ 7.2–8.1 ppm (multiplet, 3H).

  • Methyl Group: δ 3.9 ppm (singlet, 3H).

  • Amine Proton: δ 5.3 ppm (broad, exchanges with D₂O).

¹³C NMR:

  • C-I: δ 90–100 ppm (deshielded due to electronegativity).

  • N-CH₃: δ 35 ppm.

Mass Spectrometry

  • ESI-MS: m/z 273.07 [M+H]⁺.

  • Exact Mass: 272.976 (calculated for C₈H₈IN₃) .

Future Research Directions

  • Biological Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial profiles.

  • Structure-Activity Relationships: Synthesize analogs with varied substituents at positions 3 and 5.

  • Process Optimization: Develop scalable routes using continuous-flow chemistry.

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